molecular formula C7H7N5 B12950413 Pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Katalognummer: B12950413
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: MDHKQHFMCYCPBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazolo[1,5-a]pyrimidine-3-carboximidamide: is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The unique structural features of this compound make it a valuable scaffold for the development of new pharmaceuticals, agrochemicals, and materials with advanced properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the condensation reactions of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound often employs scalable and reproducible methods. These methods include the use of microwave-assisted synthesis and high-yield condensation reactions, which ensure efficient production of the compound on a large scale .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, boronic acids.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazolo[1,5-a]pyrimidine compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites, leading to the disruption of essential biochemical pathways. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, resulting in cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Pyrazolo[1,5-a]pyrimidine-3-carboximidamide stands out due to its versatile synthetic routes, diverse chemical reactivity, and broad range of applications in various scientific fields. Its unique structural features and ability to interact with multiple molecular targets make it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C7H7N5

Molekulargewicht

161.16 g/mol

IUPAC-Name

pyrazolo[1,5-a]pyrimidine-3-carboximidamide

InChI

InChI=1S/C7H7N5/c8-6(9)5-4-11-12-3-1-2-10-7(5)12/h1-4H,(H3,8,9)

InChI-Schlüssel

MDHKQHFMCYCPBI-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=C(C=N2)C(=N)N)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.